molecular formula C25H20N2O5S B11589733 methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11589733
M. Wt: 460.5 g/mol
InChI Key: IAAOISAWQYGJBK-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C25H20N2O5S and a molecular weight of 460.50 g/mol . This compound features a unique structure that includes a chromeno-pyrrole fused ring system, a thiazole ring, and various functional groups, making it a subject of interest in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromeno-pyrrole fused ring system and the thiazole ring are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the chromeno-pyrrole fused ring system with a thiazole ring and specific substituents, which may confer distinct chemical and biological properties.

Biological Activity

Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features several notable structural elements, including a thiazole moiety and a chromeno-pyrrole framework, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Molecular Formula and Weight

  • Molecular Formula : C23H21N O5S
  • Molecular Weight : 423.5 g/mol

Structural Features

The compound consists of:

  • A thiazole ring , known for its diverse biological activities.
  • A chromeno-pyrrole structure , which has been linked to various pharmacological effects.

Anticancer Properties

Research has indicated that compounds with thiazole and chromeno-pyrrole structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of thiazole can induce apoptosis in cancer cells by inhibiting specific proteins involved in cell survival pathways.

  • Case Study : A study highlighted that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing cell death .

Antimicrobial Activity

The presence of heterocyclic rings in the structure of this compound suggests potential antimicrobial properties. Research on similar compounds has shown promising antibacterial and antifungal activities.

  • Research Findings : In vitro studies revealed that certain thiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria . The introduction of specific substituents was found to enhance this activity.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Protein Interaction : Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Thiazole Derivative 1Anticancer1.61 ± 1.92
Thiazole Derivative 2Antimicrobial0.98 ± 0.12
Pyrrole Derivative 3Anticancer<10 (effective)

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O5S/c1-4-14-9-11-15(12-10-14)19-18-20(28)16-7-5-6-8-17(16)32-21(18)23(29)27(19)25-26-13(2)22(33-25)24(30)31-3/h5-12,19H,4H2,1-3H3

InChI Key

IAAOISAWQYGJBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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